Cas no 229322-74-1 ((3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile)

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position and a nitrile functionality at the 3-position. Its stereospecific (3S,4S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical and agrochemical applications. The compound’s rigid pyrrolidine scaffold enhances its utility in constructing complex molecular architectures. The nitrile group offers versatile reactivity for further functionalization, while the benzyl moiety provides stability and facilitates selective modifications. This compound is well-suited for use in enantioselective catalysis and medicinal chemistry research, where high stereochemical purity is critical. Its defined structure ensures reproducibility in synthetic pathways.
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile structure
229322-74-1 structure
商品名:(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile
CAS番号:229322-74-1
MF:C13H16N2
メガワット:200.279542922974
CID:4770483

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
    • (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile
    • インチ: 1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13-/m1/s1
    • InChIKey: SNGFETKZDQWILI-DGCLKSJQSA-N
    • ほほえんだ: N1(CC2C=CC=CC=2)C[C@@H](C#N)[C@H](C)C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 27

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00061-1G
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
1g
¥ 3,775.00 2023-03-06
Life Chemicals
F1907-9477-0.25g
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
0.25g
$184.0 2023-09-07
Life Chemicals
F1907-9477-5g
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
5g
$1875.0 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00061-250MG
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
250MG
¥ 1,511.00 2023-03-06
Life Chemicals
F1907-9477-1g
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
1g
$570.0 2023-09-07
Life Chemicals
F1907-9477-2.5g
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
2.5g
$1244.0 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00061-10G
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
10g
¥ 18,876.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00061-100MG
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
100MG
¥ 943.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00061-500MG
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
500MG
¥ 2,521.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00061-500mg
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
229322-74-1 95%
500mg
¥2520.0 2024-04-22

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile 関連文献

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrileに関する追加情報

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile: A Comprehensive Overview

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile, with the CAS number 229322-74-1, is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group at position 1 and a methyl group at position 4, along with a cyano group at position 3. The stereochemistry of this compound is defined by the (3S,4S) configuration, which plays a crucial role in its biological activity and chemical reactivity.

The synthesis of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile involves a series of well-established organic reactions. Typically, the process begins with the preparation of the corresponding pyrrolidine intermediate through either alkylation or cyclization reactions. Subsequent steps involve the introduction of the benzyl and methyl groups at their respective positions, followed by the installation of the cyano group via nucleophilic substitution or other suitable methods. The stereochemistry is carefully controlled during these steps to ensure the desired (3S,4S) configuration.

Recent studies have highlighted the potential of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile as a building block in drug discovery. Its chiral center at position 3 makes it an attractive candidate for enantioselective synthesis of bioactive molecules. For instance, researchers have utilized this compound as a key intermediate in the synthesis of novel kinase inhibitors and GPCR modulators. These findings underscore its importance in medicinal chemistry and its potential to contribute to the development of new therapeutic agents.

In addition to its role in drug discovery, (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile has also been explored for its applications in asymmetric catalysis. The compound's ability to act as a chiral ligand in transition-metal-catalyzed reactions has been demonstrated in several recent publications. For example, it has been used to catalyze enantioselective aldol reactions and Michael additions, showcasing its versatility as a catalyst in organic synthesis.

The physical properties of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile are well-documented. It is typically obtained as a crystalline solid with a melting point of approximately 150°C. The compound is soluble in common organic solvents such as dichloromethane and ethyl acetate but exhibits limited solubility in water. Its spectral data, including UV-vis and NMR spectra, have been reported in several scientific journals, providing valuable information for its characterization and identification.

From an environmental perspective, (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile has been evaluated for its biodegradability and ecological impact. Studies indicate that it undergoes slow degradation under aerobic conditions, suggesting that it may persist in certain environmental compartments. However, further research is needed to fully understand its environmental fate and potential risks.

In conclusion, (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile is a versatile compound with significant applications in organic synthesis and drug discovery. Its unique structure and stereochemistry make it an invaluable tool for researchers working in various areas of chemistry and pharmacology. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing our understanding of complex chemical systems and developing innovative therapeutic solutions.

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Amadis Chemical Company Limited
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A1081301
清らかである:99%/99%/99%/99%/99%
はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g
価格 ($):189.0/316.0/473.0/1419.0/2366.0